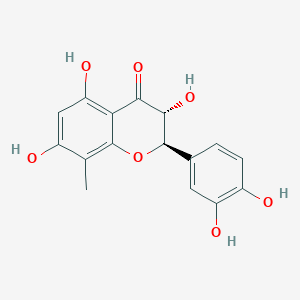
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is a sesquiterpene alcohol, which contributes to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be extracted from the heartwood of Cedrus deodara using hydroalcoholic solvents. The extraction process involves grinding the heartwood into a fine powder, followed by soaking it in a mixture of water and ethanol. The mixture is then subjected to refluxing, which helps in extracting the bioactive compounds, including deodarin .
Industrial Production Methods
Industrial production of deodarin involves large-scale extraction using similar hydroalcoholic solvent methods. The extracted solution is then concentrated and purified using techniques such as column chromatography and crystallization to obtain pure deodarin .
化学反応の分析
Types of Reactions
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of deodarin can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving deodarin often use reagents like halogens (chlorine, bromine) under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of deodarin, which may exhibit enhanced or altered biological activities .
科学的研究の応用
Chemistry: (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is used as a starting material for synthesizing other bioactive compounds.
作用機序
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This compound also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, it modulates the activity of various enzymes involved in metabolic pathways, contributing to its diverse pharmacological effects .
類似化合物との比較
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is unique due to its specific sesquiterpene alcohol structure, which contributes to its distinct pharmacological properties. Similar compounds include:
Himachalol: Another sesquiterpene alcohol found in Cedrus deodara, known for its anti-inflammatory and analgesic properties.
Cedrin: A related compound with similar biological activities but differing in its molecular structure.
Taxifolin: A flavonoid found in Cedrus deodara with antioxidant and anti-cancer properties.
This compound stands out due to its potent anti-cancer activities and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .
特性
分子式 |
C16H14O7 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3/t14-,16+/m0/s1 |
InChIキー |
UZTCIKUQXMKDLJ-GOEBONIOSA-N |
異性体SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O |
正規SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















